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The following table summarizes the key quantitative data available from authoritative sources, primarily the

NIST Chemistry WebBook [1] [2].

Property Value Units
Conditions /
Temperature

Method / Source

Boiling Point (Tboil) 483.0 ±
3.0

K - Experimental (Gibbons, 1941)
[1] [2]

Melting Point (Tfus) 206.5 ±
2.0

K - Experimental (Petrov,
Sergienko, et al., 1959) [1] [2]

Enthalpy of
Vaporization (ΔvapH)

12.3 kcal/mol 374 K A (Stephenson and
Malanowski, 1987) [1] [2]

Enthalpy of
Vaporization (ΔvapH)

51.60 kJ/mol 420 K NIST [3]

Vapor Pressure (Pvap) 0.297 mmHg 25 °C Calculated [4]
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The thermodynamic properties of a substance like 4-methylundecane are fundamentally interconnected. The

diagram below illustrates the relationships and experimental contexts for the phase change enthalpies.
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Relationship between phase changes and enthalpies for 4-methylundecane. ΔHsub data is not available in

the searched literature.

Experimental and Computational Methodologies

The data presented is derived from both traditional experimental measurements and modern computational

models.

Traditional Experimental Measurement (Vapor Pressure &
Enthalpy)
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The experimental data for 4-methylundecane in the NIST database was likely obtained using classic

techniques [5].

Vapor Pressure Measurement: The temperature-dependent vapor pressure data is used to
calculate the enthalpy of vaporization using integrated forms of the Clausius-Clapeyron equation.

The value of 12.3 kcal/mol at 374 K is based on data fitted from 359 K to 481 K [1] [2].
Direct Calorimetry: Enthalpies of phase changes can be directly and accurately measured using

calorimetric methods, which measure the heat absorbed or released during a physical transformation
[5].

Computational Molecular Dynamics (MD) Simulation

Molecular dynamics simulations provide a complementary approach to study thermophysical properties [6].

Force Fields: Simulations use mathematical models called "force fields" to describe interatomic

interactions. The TraPPE-UA, OPLS-AA, and L-OPLS force fields are commonly benchmarked for
alkanes [6].

Protocol: The system is placed in a simulation box with periodic boundaries. Equilibrium properties
are calculated by running the simulation under statistical ensembles like NpT (constant Number of

particles, pressure, and temperature) for millions of time steps. Properties like liquid density and
vapor-liquid interface behavior are averaged over the simulation trajectory [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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